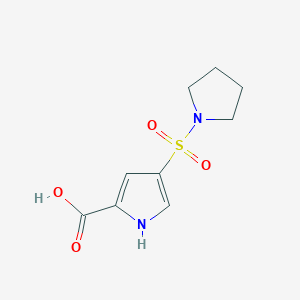

4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a pyrrolidine sulfonyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic synthesis

Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents.

Major Products

Oxidation: Pyrrole-2,3-diones.

Reduction: Pyrrolidine-1-sulfoxide, pyrrolidine-1-sulfide.

Substitution: Halogenated pyrroles, nitropyrroles.

Applications De Recherche Scientifique

Therapeutic Potential in Cancer Treatment

Recent studies have highlighted the potential of pyrrole and pyrrolidine analogs, including 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, as anticancer agents. The compound has been shown to exhibit significant inhibition against various cancer cell lines through mechanisms involving the modulation of key signaling pathways.

Case Studies and Findings

- Inhibition of Pancreatic Cancer Cells : Research indicated that certain pyrrole derivatives demonstrated substantial antiproliferative activity against human pancreatic cancer cell lines like PANC and ASPC-1. This suggests that modifications to the pyrrole structure can enhance anticancer efficacy .

- Targeting Histone Modifying Enzymes : Compounds similar to this compound have been identified as competitive inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. This highlights the importance of pyrrole derivatives in targeting epigenetic regulators .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives has also been a significant focus. The compound's ability to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for developing anti-inflammatory medications.

Research Insights

- COX Inhibition : Studies have shown that derivatives of pyrrole can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Molecular Docking Studies : Computational studies have revealed strong binding affinities of these compounds with COX enzymes, supporting their use as anti-inflammatory agents .

Drug Design and Scaffold for New Compounds

The unique structural features of this compound make it a versatile scaffold for designing new pharmacological agents.

Applications in Drug Development

- Antimycobacterial Activity : Research has demonstrated that pyrrole derivatives can act as inhibitors against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis .

- Antiviral Properties : Some studies suggest that pyrrole analogs can inhibit viral replication, making them candidates for antiviral drug development .

Summary Table of Applications

| Application Area | Findings/Case Studies |

|---|---|

| Cancer Treatment | Inhibition of pancreatic cancer cell lines; LSD1 inhibition |

| Anti-inflammatory Properties | Inhibition of COX enzymes; strong binding affinity |

| Drug Design | Antimycobacterial activity; antiviral properties |

Mécanisme D'action

The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Pyrrolidine-1-sulfonyl)-benzoic acid: Similar in structure but with a benzene ring instead of a pyrrole ring.

Pyrrolidine-1-sulfonyl chloride: Lacks the carboxylic acid group, used as an intermediate in organic synthesis.

Pyrrole-2-carboxylic acid: Lacks the sulfonyl group, used in the synthesis of heterocyclic compounds.

Uniqueness

4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrole ring substituted with a pyrrolidine sulfonyl group and a carboxylic acid moiety. This configuration contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₃S |

| Molecular Weight | 229.26 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

Research indicates that this compound exhibits multiple mechanisms of action, particularly in cancer therapy and anti-inflammatory responses:

- Inhibition of Apoptosis : The compound has been shown to modulate apoptotic pathways by inhibiting caspase activity, particularly caspase-3, which is crucial for the execution phase of apoptosis. This inhibition can lead to increased cell survival in certain contexts, such as cancer cells .

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammatory cytokine production, suggesting a role in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of the pyrrole structure can exhibit antimicrobial properties, particularly against drug-resistant strains of bacteria .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines. The results showed significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol and activation of downstream caspases .

Case Study 2: Inflammation Models

In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema and decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may be beneficial in managing conditions like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Recent research focused on SAR has identified key substituents that enhance its potency:

- Substituents on the Pyrrole Ring : Electron-withdrawing groups at specific positions have been found to increase activity against microbial pathogens.

- Sulfonamide Modifications : Alterations to the sulfonamide group can impact solubility and bioavailability, affecting overall therapeutic efficacy .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against bacteria |

| Alkyl chain length | Optimal length enhances solubility |

| Aromatic substitutions | Improved interaction with target proteins |

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-9(13)8-5-7(6-10-8)16(14,15)11-3-1-2-4-11/h5-6,10H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXGWTLWMPYETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205897 | |

| Record name | 4-(1-Pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870693-08-6 | |

| Record name | 4-(1-Pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870693-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.